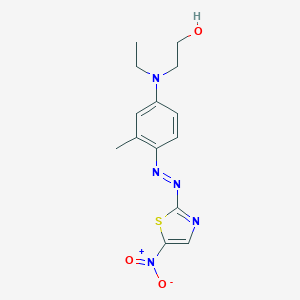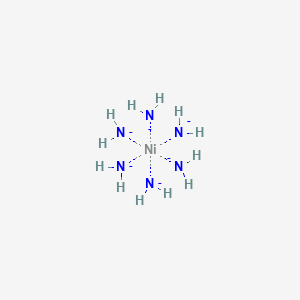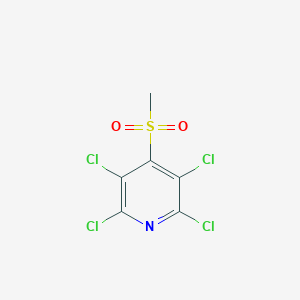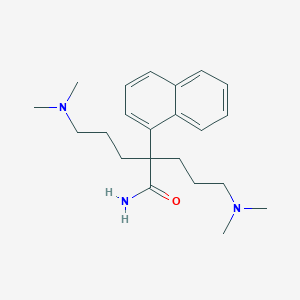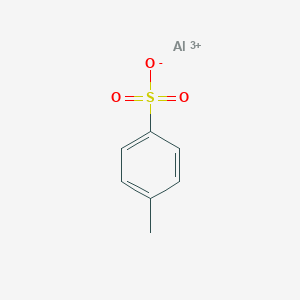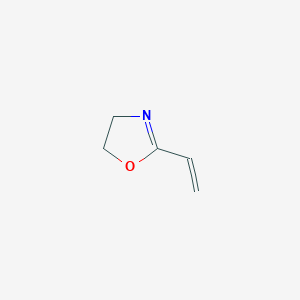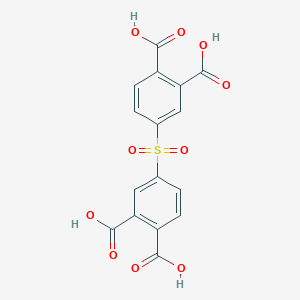
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid, also known as DCSP, is a chemical compound that has been widely used in scientific research. It is a sulfonated phthalic acid derivative that has shown great potential in various fields of study, particularly in the areas of biochemistry and physiology.
Wirkmechanismus
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid exerts its inhibitory effects on enzymes by binding to the active site of the enzyme. This prevents the enzyme from interacting with its substrate, thereby inhibiting its activity. 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been shown to be a competitive inhibitor of carbonic anhydrase and a non-competitive inhibitor of xanthine oxidase.
Biochemische Und Physiologische Effekte
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of uric acid, which is a key factor in the development of gout. 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has also been shown to reduce the production of aqueous humor, which is important in the treatment of glaucoma. Additionally, 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been shown to reduce the production of gastric acid, which is important in the treatment of peptic ulcers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the effects of these enzymes on various biochemical and physiological processes. However, one of the limitations of using 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid is its potential for non-specific inhibition of other enzymes. This can lead to unintended effects on other biochemical and physiological processes.
Zukünftige Richtungen
There are several future directions for research involving 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid. One area of research is the development of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid analogs that have improved selectivity and potency. Another area of research is the investigation of the effects of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid on other biochemical and physiological processes. Additionally, 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been shown to have potential as a therapeutic agent for the treatment of various diseases, including gout, glaucoma, and peptic ulcers. Further research is needed to determine the efficacy and safety of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid as a therapeutic agent.
Synthesemethoden
The synthesis of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid involves the reaction of phthalic anhydride with 3,4-dihydroxybenzenesulfonic acid in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid can be determined using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid has also been shown to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of uric acid.
Eigenschaften
CAS-Nummer |
10595-31-0 |
|---|---|
Produktname |
4-(3,4-Dicarboxyphenyl)sulfonylphthalic acid |
Molekularformel |
C16H10O10S |
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
4-(3,4-dicarboxyphenyl)sulfonylphthalic acid |
InChI |
InChI=1S/C16H10O10S/c17-13(18)9-3-1-7(5-11(9)15(21)22)27(25,26)8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI-Schlüssel |
AVCOFPOLGHKJQB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



